1-(3,4-difluorobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
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Overview
Description
1-(3,4-difluorobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a useful research compound. Its molecular formula is C17H13F2N3O3S and its molecular weight is 377.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Catalyst- and Solvent-Free Synthesis : An efficient approach for the regioselective synthesis of heterocyclic compounds has been developed, emphasizing catalyst- and solvent-free conditions. Such methods enhance sustainability and efficiency in chemical synthesis, potentially applicable to the production of (3,4-Difluorophenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone (Moreno-Fuquen et al., 2019).
Fluorination to Enhance Photostability : The study on the synthesis of fluorinated compounds reveals that fluorination can significantly enhance photostability and improve spectroscopic properties, which could be relevant for the development of novel fluorophores or drug molecules (Woydziak et al., 2012).
Applications in Material Science
Development of Polymeric Materials : The creation of new difluoro aromatic ketone monomers for the synthesis of poly(arylene ether sulfone)s highlights the role of such compounds in developing materials with desirable properties such as conductivity and stability (Shi et al., 2017).
High-Performance Composites : Research into high-performance monomers for thermally stable polymers, like polyimides and polybenzoxazoles, demonstrates the potential of aromatic ketones in creating materials that withstand extreme conditions, which could extend to compounds like (3,4-Difluorophenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone (Mcgrath et al., 1994).
Biological Activities and Potential Therapeutic Uses
Antimicrobial and Antiviral Activities : Novel pyrazoline and benzimidazole derivatives have been synthesized and evaluated for their anti-inflammatory and antibacterial activities. Such studies underscore the potential for related compounds to serve as bases for developing new antimicrobial and antiviral agents (Ravula et al., 2016), (Sharma et al., 2009).
Imaging Agents for Parkinson's Disease : The synthesis of specific compounds for imaging LRRK2 enzyme in Parkinson's disease research indicates the potential of complex aromatic ketones in medical imaging applications, which might include compounds with similar structural characteristics (Wang et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Therefore, it’s possible that “(3,4-Difluorophenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone” could also interact with multiple targets in the body.
Properties
IUPAC Name |
(3,4-difluorophenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O3S/c18-14-5-4-12(9-15(14)19)16(23)21-7-6-20-17(21)26-10-11-2-1-3-13(8-11)22(24)25/h1-5,8-9H,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHLPNOFFYPBTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.